2-Dimethylphosphorylethanesulfonyl fluoride
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Overview
Description
2-Dimethylphosphorylethanesulfonyl fluoride is a complex chemical compound with the molecular formula C4H10FO3PS and a molecular weight of 188.15.
Preparation Methods
The synthesis of 2-Dimethylphosphorylethanesulfonyl fluoride involves several steps. One notable method includes the visible-light-mediated decarboxylative fluorosulfonylethylation of carboxylic acids. This method is advantageous due to its mild reaction conditions and broad substrate scope, making it suitable for industrial-scale production. Another approach involves the electrochemical preparation of sulfonyl fluorides using thiols or disulfides and potassium fluoride. This method is characterized by its efficiency and the ability to produce high yields under mild conditions.
Chemical Reactions Analysis
2-Dimethylphosphorylethanesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfur-fluorine bond in this compound is highly reactive and can be substituted with nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific reagents and conditions for these reactions are less commonly documented.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of sulfonic acids and other related products.
Scientific Research Applications
2-Dimethylphosphorylethanesulfonyl fluoride has diverse applications in scientific research:
Chemical Biology and Molecular Pharmacology: It is used as a reactive probe in chemical biology and molecular pharmacology due to its ability to form covalent bonds with various biomolecules.
Synthetic Chemistry: The compound is essential in sulfur (VI) fluoride exchange-based “click chemistry,” facilitating the rapid synthesis of sulfonyl compounds.
Environmental and Material Science:
Sensory Applications: The compound is used in the development of fluorescent and colorimetric sensors for fluoride ion detection.
Mechanism of Action
The mechanism of action of 2-Dimethylphosphorylethanesulfonyl fluoride involves the formation of covalent bonds with target molecules. The sulfur-fluorine bond is highly reactive, allowing the compound to interact with nucleophilic sites on proteins and other biomolecules . This interaction can lead to the inhibition of enzyme activity or the modification of protein function, making it a valuable tool in drug discovery and chemical biology .
Comparison with Similar Compounds
2-Dimethylphosphorylethanesulfonyl fluoride is unique due to its specific reactivity and applications. Similar compounds include other sulfonyl fluorides, such as:
Fluorosulfonyldifluoroacetyl fluoride: Used in the preparation of fluoromonomers and surfactants.
Sulfonyl Fluorides in SuFEx Chemistry: These compounds are used in sulfur-fluorine exchange reactions and have applications in organic synthesis and drug discovery.
Properties
IUPAC Name |
2-dimethylphosphorylethanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10FO3PS/c1-9(2,6)3-4-10(5,7)8/h3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDKATPFMKKREA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)CCS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10FO3PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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